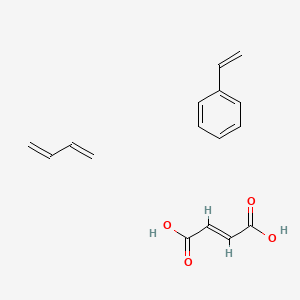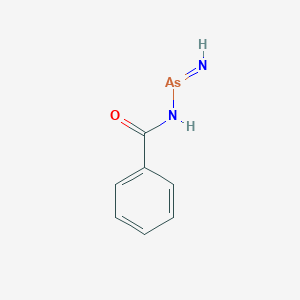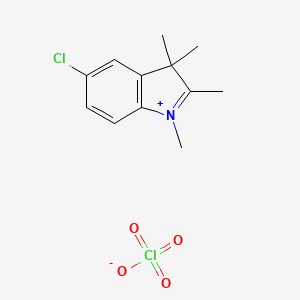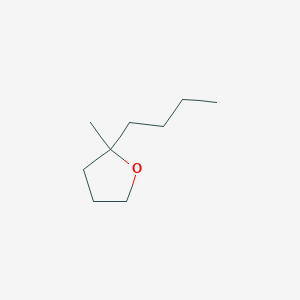
1,3-Propanediol, 2-methyl-2-propyl-, bis(N,N-oxydiethylenecarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-methyl-2-propyl-, bis(N,N-oxydiethylenecarbamate) is a chemical compound known for its applications in various fields, including pharmaceuticals and industrial processes. This compound is characterized by its unique structure, which includes two carbamate groups attached to a 1,3-propanediol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-methyl-2-propyl-, bis(N,N-oxydiethylenecarbamate) can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-methyl-2-propyl-1,3-propanediol with N,N-oxydiethylene carbamate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product. The process may also include purification steps such as distillation and crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-methyl-2-propyl-, bis(N,N-oxydiethylenecarbamate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific groups being replaced, but typically involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
1,3-Propanediol, 2-methyl-2-propyl-, bis(N,N-oxydiethylenecarbamate) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor to bioactive molecules.
Medicine: It is used in the development of pharmaceuticals, particularly as a building block for drugs with specific therapeutic properties.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-methyl-2-propyl-, bis(N,N-oxydiethylenecarbamate) involves its interaction with specific molecular targets. The carbamate groups in the compound can form covalent bonds with enzymes or receptors, leading to changes in their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol: A related compound with similar structural features but different functional groups.
Neopentyl glycol: Another compound with a similar backbone but different substituents.
Uniqueness
1,3-Propanediol, 2-methyl-2-propyl-, bis(N,N-oxydiethylenecarbamate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
25648-79-7 |
|---|---|
Molecular Formula |
C17H30N2O6 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[2-methyl-2-(morpholine-4-carbonyloxymethyl)pentyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C17H30N2O6/c1-3-4-17(2,13-24-15(20)18-5-9-22-10-6-18)14-25-16(21)19-7-11-23-12-8-19/h3-14H2,1-2H3 |
InChI Key |
DORJTLCHLYFCTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(COC(=O)N1CCOCC1)COC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14685860.png)

![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685881.png)




![2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione](/img/structure/B14685907.png)


![1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B14685922.png)
![nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene](/img/structure/B14685926.png)

